This compound is classified under the category of heterocyclic compounds due to the presence of nitrogen-containing rings. It has been studied for its potential applications in pharmaceuticals, particularly in the development of anti-cancer agents and other therapeutic compounds. The compound's molecular formula is , with a molecular weight of approximately 345.8 g/mol .
The synthesis of 3-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves several steps:
The reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
The molecular structure of 3-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide can be described as follows:
The InChI for this compound is InChI=1S/C17H12ClNO3S/c18-15-11-3-1-2-4-14(11)23-16(15)17(20)19-10-5-6-12-13(9-10)22-8-7-21-12/h1-6,9H,7-8H2,(H,19,20)
and the corresponding InChIKey is NXFCDYWICPAHHD-UHFFFAOYSA-N
.
The chemical reactions involving this compound primarily focus on its potential as a reactant in further synthetic transformations:
These reactions are influenced by factors such as solvent polarity, temperature, and concentration.
Further studies are necessary to clarify its precise biological mechanisms.
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Weight | 345.8 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties influence the compound's behavior in biological systems and its suitability for various applications .
The scientific applications of 3-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-y)-1,3,4 oxadiazol -2 -yl]-1-benzothiophene -2-carboxamide include:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: